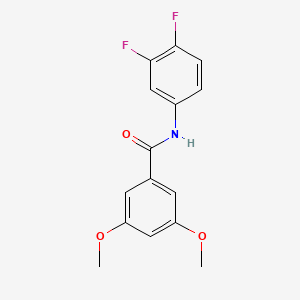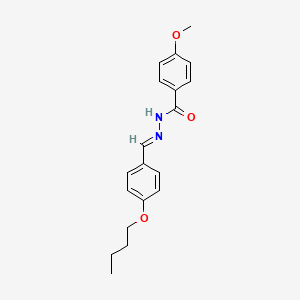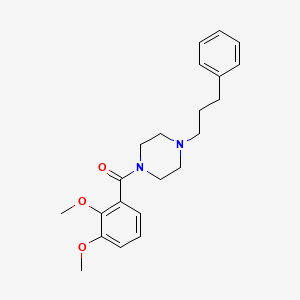
4-(3-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of a broader family of quinolinediones, which are known for their diverse chemical properties and potential applications in material science and pharmaceuticals. The structural complexity of quinolinediones, including the ethoxyphenyl and thienyl groups, contributes to their unique chemical behaviors and interactions.
Synthesis Analysis
The synthesis of quinolinedione derivatives often involves complex reactions under controlled conditions. For example, Tolkunov et al. (2004) explored anomalous Beckmann reactions in oximes of aryl-tetrahydroquinolines, leading to unexpected synthesis pathways (Tolkunov, Khyzhan, Shishkina, Shishkin, & Dulenko, 2004). This research highlights the intricate synthesis processes that can lead to compounds with structures similar to the requested molecule.
科学的研究の応用
Structural and Optical Properties
Research on compounds structurally related to 4-(3-ethoxyphenyl)-7-(2-thienyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has shown that their structural and optical properties are significant for various applications. For example, studies on thin films of similar quinoline derivatives have revealed insights into their nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition. The optical properties, such as absorption parameters and electron transition types, are determined through spectrophotometer measurements, highlighting their potential in materials science (Zeyada et al., 2016).
Chemical Synthesis and Reactivity
The synthesis and reactivity of quinoline and its derivatives have been extensively studied, demonstrating their versatility in chemical reactions. For instance, the synthesis of thieno [2,3-b] quinoline derivatives through cycloalkylation and subsequent reactions to form quinolinothienopyrimidine derivatives underlines the chemical utility of quinoline structures in producing compounds with potential biological activities (El-Gaby et al., 2006).
Biological Activity
Quinoline derivatives have shown a range of biological activities, including anti-tubercular properties. Research into fused thieno-/furo-quinoline compounds has identified several with significant anti-tubercular activity, highlighting the therapeutic potential of quinoline derivatives in combating bacterial infections (Akula et al., 2016). Similarly, studies on benzo[b]thieno[2,3-c]quinolones have explored their synthesis and antitumor evaluation, further demonstrating the broad spectrum of biological activities associated with quinoline derivatives (Koruznjak et al., 2003).
Corrosion Inhibition
Quinoline compounds have also been studied for their potential as corrosion inhibitors, indicating their application in protecting metals from corrosion. A theoretical study on the inhibition efficiencies of some quinoxalines, which are closely related to quinoline derivatives, for copper in nitric acid has provided insights into the molecular structure-inhibition efficiency relationship, showcasing the industrial application of these compounds (Zarrouk et al., 2014).
特性
IUPAC Name |
4-(3-ethoxyphenyl)-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3S/c1-2-25-15-6-3-5-13(9-15)16-12-20(24)22-17-10-14(11-18(23)21(16)17)19-7-4-8-26-19/h3-9,14,16H,2,10-12H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVMMCBVNFXELM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-methyl-5-{[2-(1,3-thiazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5510407.png)
![4-[(3-methylphenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5510410.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-N-[(2-propoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5510411.png)
![N-[2-(2-methoxyphenyl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5510442.png)
![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5510449.png)
![6-bromo-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5510451.png)



![8-fluoro-N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5510480.png)

![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-dimethylpropanamide](/img/structure/B5510496.png)
![4-(5-methyl-2-pyridinyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinol](/img/structure/B5510504.png)